Methyl(1,1,1-trifluoro-3-methoxypropan-2-yl)amine hydrochloride
Overview
Description
Methyl(1,1,1-trifluoro-3-methoxypropan-2-yl)amine hydrochloride is a chemical compound with the molecular formula C5H10F3NO·HCl. It is known for its unique structural features, including the presence of trifluoromethyl and methoxy groups, which contribute to its distinctive chemical properties. This compound is used in various scientific research applications due to its reactivity and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl(1,1,1-trifluoro-3-methoxypropan-2-yl)amine hydrochloride typically involves the reaction of 1,1,1-trifluoro-3-methoxypropan-2-amine with hydrochloric acid. The reaction is carried out under controlled conditions to ensure the formation of the desired hydrochloride salt. The general reaction scheme is as follows:
Starting Material: 1,1,1-trifluoro-3-methoxypropan-2-amine
Reagent: Hydrochloric acid (HCl)
Reaction Conditions: The reaction is typically conducted at room temperature with stirring until the formation of the hydrochloride salt is complete.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors. The process ensures high yield and purity of the final product. The reaction parameters, such as temperature, pressure, and reaction time, are optimized to achieve efficient production.
Chemical Reactions Analysis
Types of Reactions
Methyl(1,1,1-trifluoro-3-methoxypropan-2-yl)amine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents to yield reduced forms of the compound.
Substitution: The compound can undergo nucleophilic substitution reactions, where the trifluoromethyl or methoxy groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) under acidic or basic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Substitution: Nucleophiles such as halides, amines, or thiols in the presence of suitable catalysts or under thermal conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield trifluoromethyl ketones, while substitution reactions can produce a variety of derivatives with different functional groups.
Scientific Research Applications
Methyl(1,1,1-trifluoro-3-methoxypropan-2-yl)amine hydrochloride has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of Methyl(1,1,1-trifluoro-3-methoxypropan-2-yl)amine hydrochloride involves its interaction with molecular targets such as enzymes and receptors. The trifluoromethyl and methoxy groups play a crucial role in modulating the compound’s binding affinity and specificity. The exact pathways and molecular targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 1,1,1-Trifluoro-2-propanol
- 1,1,1-Trifluoro-3-chloropropane
- 1,1,1-Trifluoro-2-methoxyethane
Uniqueness
Methyl(1,1,1-trifluoro-3-methoxypropan-2-yl)amine hydrochloride is unique due to its combination of trifluoromethyl and methoxy groups, which impart distinct chemical and biological properties. Compared to similar compounds, it offers a unique balance of reactivity and stability, making it valuable for various research and industrial applications.
Properties
IUPAC Name |
1,1,1-trifluoro-3-methoxy-N-methylpropan-2-amine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10F3NO.ClH/c1-9-4(3-10-2)5(6,7)8;/h4,9H,3H2,1-2H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RNTTWWDKQRPJTE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(COC)C(F)(F)F.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11ClF3NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.59 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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